1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol
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Overview
Description
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core substituted with a methoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Methoxypyridinyl Intermediate: The starting material, 6-methoxypyridin-3-amine, is synthesized through a series of reactions involving nitration, reduction, and methylation.
Coupling Reaction: The methoxypyridinyl intermediate is then coupled with cyclohexanone using a suitable coupling agent such as boron reagents in a Suzuki–Miyaura coupling reaction.
Reduction: The resulting product undergoes reduction to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted methoxypyridinyl derivatives.
Scientific Research Applications
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The methoxypyridinyl group can interact with enzymes and receptors, modulating their activity. The cyclohexanol core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
- 3-((3-Methoxypyridin-2-yl)amino)-3-methylbutan-1-ol
Uniqueness
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclohexanol core and a methoxypyridinyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[[(6-methoxypyridin-3-yl)amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-6-5-11(9-14-12)15-10-13(16)7-3-2-4-8-13/h5-6,9,15-16H,2-4,7-8,10H2,1H3 |
InChI Key |
FRZZJUDBBHVEJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NCC2(CCCCC2)O |
Origin of Product |
United States |
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